An In-Depth Technical Guide to (S)-BoroLeu-(-)-Pinanediol Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis
An In-Depth Technical Guide to (S)-BoroLeu-(-)-Pinanediol Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of (S)-BoroLeu-(-)-Pinanediol hydrochloride, a critical chiral intermediate in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, and application, with a focus on the underlying scientific principles and practical methodologies.
Introduction: The Significance of Chiral Boronic Esters in Drug Discovery
Boron-containing compounds have emerged from a niche area of chemistry to become a cornerstone of medicinal chemistry, largely due to the success of drugs like Bortezomib.[1] These compounds, particularly boronic acids and their derivatives, exhibit unique electronic properties that allow for potent and selective interactions with biological targets. (S)-BoroLeu-(-)-Pinanediol hydrochloride is a premier example of a chiral building block designed to introduce a stereochemically defined α-aminoboronic acid moiety into a target molecule. Its primary application lies in the synthesis of peptide boronic acid protease inhibitors, most notably the anti-cancer agent Bortezomib.[2]
The use of the (-)-pinanediol as a chiral auxiliary is a strategic choice rooted in its ability to confer a high degree of stereocontrol during synthesis. This guide will explore the rationale behind its use and provide detailed protocols for its application and subsequent removal.
Chemical Structure and Physicochemical Properties
(S)-BoroLeu-(-)-Pinanediol hydrochloride is the hydrochloride salt of a boronic ester formed between (S)-leucine boronic acid and (-)-pinanediol.[3]
Structural Analysis
The molecule can be deconstructed into three key components:
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(S)-Leucine Moiety: This provides the amino acid side chain, which is crucial for molecular recognition by the target enzyme. The (S)-stereochemistry at the α-carbon is essential for biological activity in many applications.
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Boronic Ester: The boron atom is protected as a cyclic ester with (-)-pinanediol. This not only stabilizes the boronic acid but also plays a crucial role in directing the stereochemistry of subsequent reactions.
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(-)-Pinanediol Chiral Auxiliary: Derived from the natural product α-pinene, this rigid, bicyclic diol creates a sterically defined environment around the boron atom. This steric hindrance dictates the facial selectivity of reactions at the adjacent carbon, enabling the synthesis of a single enantiomer.
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Hydrochloride Salt: The presence of the hydrochloride salt enhances the compound's stability and crystallinity, facilitating its purification and handling as a solid.[4]
Below is a diagram illustrating the chemical structure of (S)-BoroLeu-(-)-Pinanediol hydrochloride.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on established methodologies for the synthesis of α-aminoboronic esters.
Step 1: Formation of (-)-Pinanediol Isobutylboronate
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To a solution of isobutylboronic acid in a suitable aprotic solvent (e.g., diethyl ether), add an equimolar amount of (-)-pinanediol.
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Stir the mixture at room temperature. Water is removed azeotropically or with a drying agent to drive the reaction to completion.
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Remove the solvent under reduced pressure to yield the crude boronic ester, which can be used in the next step without further purification.
Step 2: Matteson Homologation to form the α-Chloro Boronic Ester
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In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at low temperature (e.g., -78°C).
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To the LDA solution, add dichloromethane dropwise to generate dichloromethyllithium.
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Add the (-)-pinanediol isobutylboronate from Step 1 to the reaction mixture.
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Allow the reaction to proceed at low temperature, followed by the addition of a Lewis acid such as zinc chloride to facilitate the rearrangement.
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Work up the reaction to isolate the α-chloro boronic ester.
Step 3: Amination
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Dissolve the α-chloro boronic ester in an aprotic solvent (e.g., THF) and cool to -78°C.
-
Add a solution of lithium hexamethyldisilazide (LiHMDS) dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction and perform an extractive work-up to isolate the N-silylated amino boronic ester.
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Deprotect the silyl group under acidic conditions to yield the free amine.
Step 4: Hydrochloride Salt Formation
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Dissolve the crude (S)-BoroLeu-(-)-Pinanediol in a suitable solvent such as diethyl ether.
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Add a solution of HCl in ether dropwise until precipitation is complete.
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Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain (S)-BoroLeu-(-)-Pinanediol hydrochloride.
Application in Pharmaceutical Synthesis: The Case of Bortezomib
(S)-BoroLeu-(-)-Pinanediol hydrochloride is a key starting material in the synthesis of Bortezomib, a dipeptide boronic acid that functions as a proteasome inhibitor. [1]
Role as a Chiral Precursor
The compound serves as the source of the C-terminal (S)-boroleucine residue of Bortezomib. The use of this pre-formed, stereochemically defined building block simplifies the overall synthesis and ensures the correct stereochemistry in the final drug substance.
Coupling and Deprotection Workflow
The general workflow for incorporating (S)-BoroLeu-(-)-Pinanediol hydrochloride into the Bortezomib synthesis is as follows:
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Peptide Coupling: The free amine of (S)-BoroLeu-(-)-Pinanediol is coupled with an N-protected L-phenylalanine derivative using standard peptide coupling reagents (e.g., TBTU, HATU).
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Deprotection of the N-terminus: The protecting group on the phenylalanine residue is removed.
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Second Peptide Coupling: The newly formed free amine is coupled with pyrazine-2-carboxylic acid.
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Deprotection of the Boronic Acid: The pinanediol group is removed to yield the free boronic acid of Bortezomib.
The diagram below outlines this process.
Caption: Workflow for the use of the title compound in Bortezomib synthesis.
Protocol for Boronic Acid Deprotection
The removal of the pinanediol protecting group is a critical final step. A common and effective method is transesterification.
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Dissolve the pinanediol-protected Bortezomib precursor in a biphasic solvent system, such as methanol/hexane.
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Add an excess of a scavenger boronic acid, typically isobutylboronic acid, and an aqueous acid (e.g., HCl).
-
Stir the mixture vigorously at room temperature. The isobutylboronic acid exchanges with the pinanediol, forming the volatile isobutylboronic acid pinanediol ester, which partitions into the organic phase.
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The desired free boronic acid (Bortezomib) remains in the aqueous methanol phase.
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Separate the layers and isolate the product from the aqueous phase.
Quality Control and Analysis
Ensuring the chemical and stereochemical purity of (S)-BoroLeu-(-)-Pinanediol hydrochloride is paramount for its use in pharmaceutical synthesis.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and quantify impurities. Reversed-phase HPLC with a suitable column (e.g., C18) is commonly employed. [5] |
| Chiral HPLC | To determine the enantiomeric excess (e.e.) and ensure the correct stereochemistry. [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess purity. ¹H and ¹³C NMR are standard. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Karl Fischer Titration | To determine the water content. |
Handling, Storage, and Safety
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Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C. [6]The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Safety: (S)-BoroLeu-(-)-Pinanediol hydrochloride is an irritant. Avoid contact with skin, eyes, and respiratory tract. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
(S)-BoroLeu-(-)-Pinanediol hydrochloride is a sophisticated and highly valuable chiral intermediate that has played a significant role in the successful development of boronic acid-based therapeutics. Its synthesis, which leverages the power of the Matteson homologation and the stereodirecting ability of the pinanediol auxiliary, provides a reliable route to enantiomerically pure α-aminoboronic acids. A thorough understanding of its chemical properties, synthesis, and application is essential for any researcher or professional working in the field of medicinal chemistry and drug development.
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Synthesis of biologically active boron-containing compounds. PMC. [Link]
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(S)-BoroLeu-(-)-Pinanediol-CF3COOH. PubChem. [Link]
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Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. PMC. [Link]
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-
Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]
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Synthesis and properties of pinanediol .alpha.-amido boronic esters. ACS Publications. [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. MDPI. [Link]
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Synthesis of biologically active boron-containing compounds. PMC. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]
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(R)-BoroLeu-(+)-Pinanediol-CF3CO2H. ChemBK. [Link]
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